2,4-bis(propylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole
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Overview
Description
2,4-bis(propylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 2,4-bis(propylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can significantly affect the yield and purity of the final product. Industrial production methods often involve optimizing these conditions to achieve higher yields and cost-effectiveness .
Chemical Reactions Analysis
2,4-bis(propylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines .
Scientific Research Applications
2,4-bis(propylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Mechanism of Action
The mechanism of action of 2,4-bis(propylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, influencing biochemical pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
2,4-bis(propylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H23N3S2 |
---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
2,4-bis(propylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C16H23N3S2/c1-3-9-20-15-13-11-7-5-6-8-12(11)17-14(13)18-16(19-15)21-10-4-2/h3-10H2,1-2H3,(H,17,18,19) |
InChI Key |
IJUPUMYULNNXMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=NC2=C1C3=C(N2)CCCC3)SCCC |
Origin of Product |
United States |
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